



Pentomone: An Obscure Nonsteroidal Antiandrogen

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Compound of Interest		
Compound Name:	Pentomone	
Cat. No.:	B1616851	Get Quote

Pentomone, also known by its developmental codes Lilly 113935 and LY-113935, is a synthetic, nonsteroidal antiandrogen that was first synthesized and assayed in 1978.[1] Despite its early identification as a "prostate growth inhibitor," the compound was never marketed, and detailed public information regarding its biological activity and clinical development is scarce.[1]

Chemical and Physical Properties

Pentomone is classified as a small molecule drug with the chemical formula C24H26O5 and a monoisotopic molecular weight of 394.18 Da.[3][4] Its systematic IUPAC name is (5aS,6aR,12aS,13aR)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one.

Table 1: Chemical Identifiers for Pentomone

Identifier	Value
CAS Number	67102-87-8
PubChem CID	49354
ChEMBL ID	CHEMBL2107005
UNII	OPS67T329P



Synthesis of Pentomone

Information on the synthesis of **Pentomone** is limited. A described method involves the condensation of two equivalents of o-vanillin with 4,4-dimethylcyclohexadienone. This is followed by catalytic hydrogenation to reduce olefin bonds and the ketone. The final step is the re-oxidation of the resulting alcohol with pyridinium chlorochromate to yield **Pentomone**.

Mechanism of Action and Biological Data

As a nonsteroidal antiandrogen, **Pentomone** is presumed to act by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone, to the androgen receptor (AR). This mode of action is typical for this class of drugs, which are primarily investigated for the treatment of androgen-dependent conditions like prostate cancer. However, specific quantitative data on **Pentomone**'s binding affinity for the AR, its in vitro potency in cell-based assays, or its in vivo efficacy and pharmacokinetic profile are not available in the public domain.

No detailed experimental protocols or specific signaling pathways involving **Pentomone** have been published. Therefore, the creation of quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams as requested is not possible based on the currently available information.

Conclusion

Pentomone remains an obscure compound in the landscape of nonsteroidal antiandrogen development. While its initial synthesis and identification pointed towards potential as a prostate growth inhibitor, the lack of subsequent published research means that a comprehensive technical guide with detailed experimental data and pathway analysis cannot be constructed. Further research and publication of preclinical and clinical data would be necessary to fully characterize the properties and potential of **Pentomone**.

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